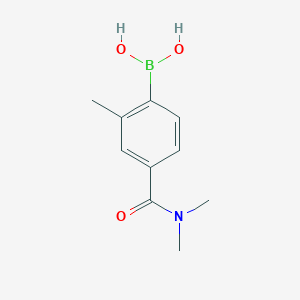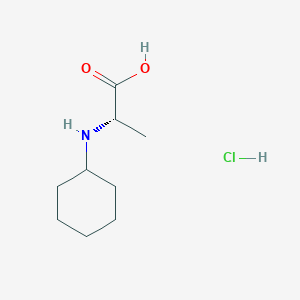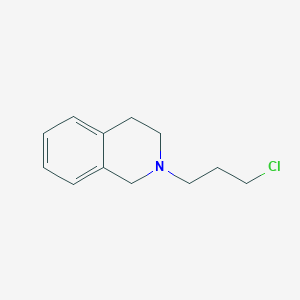
2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropyl halides under basic conditions. One common method is to use 3-chloropropyl bromide or 3-chloropropyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and phase-transfer agents can also enhance the reaction rate and yield. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group or other reduced forms.
Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate and solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Propyl-substituted tetrahydroisoquinolines.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of drugs for neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various bioactive derivatives. These derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its structure.
Vergleich Mit ähnlichen Verbindungen
2-(3-Chloropropyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
2-(3-Bromopropyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
2-(3-Hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline:
2-(3-Aminopropyl)-1,2,3,4-tetrahydroisoquinoline: Contains an amino group, which can lead to different biological activities and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
23486-20-6 |
|---|---|
Molekularformel |
C12H16ClN |
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H16ClN/c13-7-3-8-14-9-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10H2 |
InChI-Schlüssel |
GZQYOZZORQNPHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


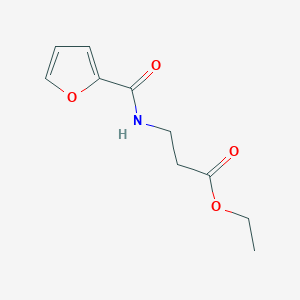
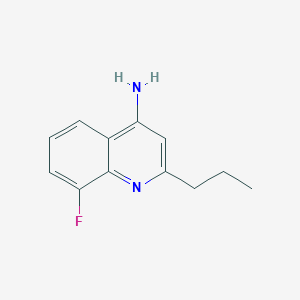
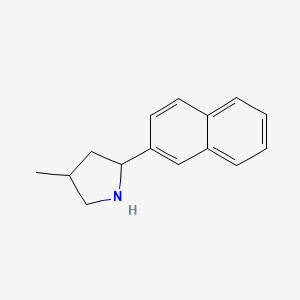



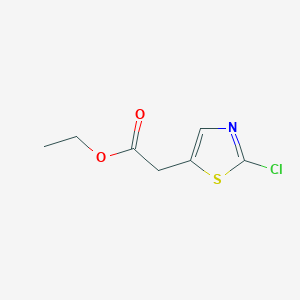
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
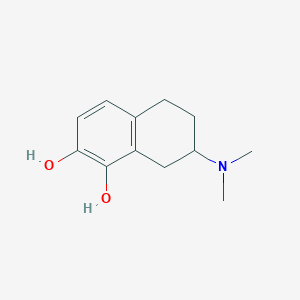

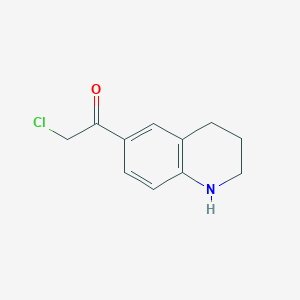
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
